Enhanced Stability: Protodeboronation Resistance of Lithium Triisopropoxy Borates vs. Corresponding Boronic Acids
Lithium triisopropoxy borates (LTBs), the class to which lithium triisopropoxy(isoquinolin-1-yl)borate belongs, exhibit dramatically improved stability against protodeboronation compared to their corresponding boronic acid counterparts. This is a critical differentiator, especially for heteroaromatic boron reagents where protodeboronation is a major decomposition pathway [1]. While isoquinolin-1-ylboronic acid is expected to decompose rapidly upon isolation or under reaction conditions, the LTB derivative is stable enough for benchtop storage at room temperature [1]. This is supported by general findings for 2-pyridyl derivatives, where the LTB salt is a 'shelf-stable, isolable, and characterizable' solid, whereas the corresponding 2-pyridylboronic acid undergoes rapid protodeboronation [2].
| Evidence Dimension | Protodeboronation Stability |
|---|---|
| Target Compound Data | Benchtop-stable at room temperature |
| Comparator Or Baseline | Isoquinolin-1-ylboronic acid (comparator); Lithium triisopropoxy(2-pyridyl)borate (class representative) |
| Quantified Difference | Qualitative improvement: from 'prone to decomposition' to 'shelf-stable, isolable' |
| Conditions | Solid-state storage; ambient atmosphere |
Why This Matters
The ability to store the reagent at room temperature without decomposition eliminates the need for cold-chain logistics and reduces material waste, directly lowering procurement and operational costs.
- [1] Oberli, M. A.; Buchwald, S. L. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett. 2012, 14 (17), 4606–4609. View Source
- [2] LaMunyon, J.; et al. Lithium trihydroxy/triisopropoxy-2-pyridylborate salts (LTBS): synthesis, isolation, and use in modified Suzuki-Miyaura cross-coupling reactions. (Inferred from multiple abstracts). View Source
